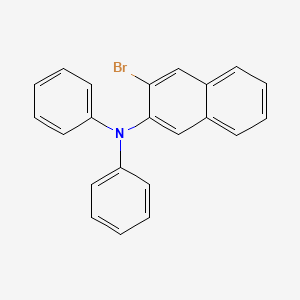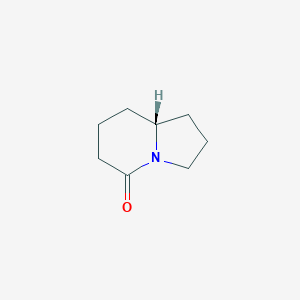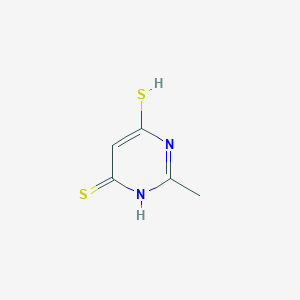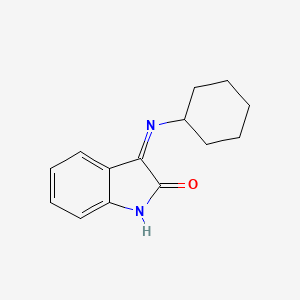
8-Chloro-N-cyclopropyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-N-cyclopropyladenosine is a chemical compound with the molecular formula C13H16ClN5O4. It is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction. The addition of a chlorine atom and a cyclopropyl group to the adenosine structure imparts unique properties to this compound, making it of interest in various scientific fields .
Preparation Methods
The synthesis of 8-Chloro-N-cyclopropyladenosine typically involves multiple steps, starting from adenosine. The process includes the selective chlorination of the adenosine molecule followed by the introduction of the cyclopropyl group. Common reagents used in these reactions include chlorinating agents like thionyl chloride and cyclopropyl bromide for the cyclopropylation step. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
8-Chloro-N-cyclopropyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted adenosine analogs .
Scientific Research Applications
8-Chloro-N-cyclopropyladenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its effects on cellular processes, particularly those involving adenosine receptors.
Mechanism of Action
The mechanism of action of 8-Chloro-N-cyclopropyladenosine involves its interaction with adenosine receptors, particularly the A2A receptor. By binding to these receptors, it modulates various signaling pathways that regulate cellular functions such as proliferation, apoptosis, and inflammation. This interaction can lead to the inhibition of tumor growth and the modulation of immune responses .
Comparison with Similar Compounds
8-Chloro-N-cyclopropyladenosine can be compared with other adenosine derivatives such as:
- 8-Bromo-N-cyclopropyladenosine
- 8-Iodo-N-cyclopropyladenosine
- 8-Chloro-adenosine
While these compounds share structural similarities, the presence of different halogen atoms or functional groups can significantly alter their biological activity and chemical properties. For instance, this compound is unique in its specific binding affinity to the A2A receptor, which distinguishes it from other derivatives .
Properties
| 835900-50-0 | |
Molecular Formula |
C13H16ClN5O4 |
Molecular Weight |
341.75 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[8-chloro-6-(cyclopropylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H16ClN5O4/c14-13-18-7-10(17-5-1-2-5)15-4-16-11(7)19(13)12-9(22)8(21)6(3-20)23-12/h4-6,8-9,12,20-22H,1-3H2,(H,15,16,17)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
JIDQNVMQGVLRNL-WOUKDFQISA-N |
Isomeric SMILES |
C1CC1NC2=C3C(=NC=N2)N(C(=N3)Cl)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1CC1NC2=C3C(=NC=N2)N(C(=N3)Cl)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








